Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
Brand Name:
Vulcanchem
CAS No.:
32634-68-7
VCID:
VC0020832
InChI:
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
SMILES:
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Molecular Formula:
C20H18O8
Molecular Weight:
386.4 g/mol
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-
CAS No.: 32634-68-7
Reference Standards
VCID: VC0020832
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol
CAS No. | 32634-68-7 |
---|---|
Product Name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- |
Molecular Formula | C20H18O8 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
Standard InChI | InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 |
Standard InChIKey | CMIBUZBMZCBCAT-HOTGVXAUSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Synonyms | O,O’-Di-p-toluoyl-Dg-tartaric Acid; (2S,3S)-(+)-Di-O-4-toluoyltartaric Acid;_x000B_2,3-Bis-(4-methyl-benzoyloxy)-succinic Acid; |
PubChem Compound | 263211 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume